N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide
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Overview
Description
“N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves several steps. The process typically starts with the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide . The exact synthesis process for “N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide” is not specified in the available literature.Scientific Research Applications
Anticancer Applications
Pyrido[3,4-d]pyrimidines have shown potential as anticancer agents. They have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antimicrobial Applications
Pyrido[3,4-d]pyrimidines have also been studied for their antimicrobial properties. They have shown potential in combating various bacterial infections .
Antifungal Applications
In addition to their antibacterial properties, pyrido[3,4-d]pyrimidines have also demonstrated antifungal activities .
Antiparasitic Applications
Pyrido[3,4-d]pyrimidines have been studied for their antiparasitic properties. They have shown potential in combating various parasitic infections .
CNS Depressive Applications
Pyrido[3,4-d]pyrimidines have shown potential as CNS depressants. They have been studied for their effects on the central nervous system .
Anticonvulsant Applications
Pyrido[3,4-d]pyrimidines have also been studied for their anticonvulsant properties. They have shown potential in treating various convulsive disorders .
Antipyretic Applications
Pyrido[3,4-d]pyrimidines have been studied for their antipyretic properties. They have shown potential in reducing fever .
Other Therapeutic Applications
Pyrido[3,4-d]pyrimidines have also been studied for a wide range of other therapeutic applications, such as expectorant, urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms, peripheral neuropathies and disorders associated with hyperuricaemia .
Mechanism of Action
Target of Action
Compounds with a pyridopyrimidine moiety have been shown to target several proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . Ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Biochemical Pathways
Compounds with a pyridopyrimidine moiety have been shown to inhibit several cancer targets, affecting their signaling pathways .
Pharmacokinetics
It’s noted that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Compounds with a pyridopyrimidine moiety have been studied for their potential therapeutic effects, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
properties
IUPAC Name |
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-15-22-19-12-21-10-8-18(19)20(23-15)25-11-9-17(13-25)24(2)28(26,27)14-16-6-4-3-5-7-16/h3-8,10,12,17H,9,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFVJTZUWAKQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
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